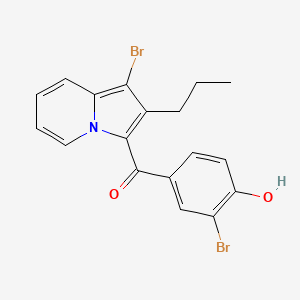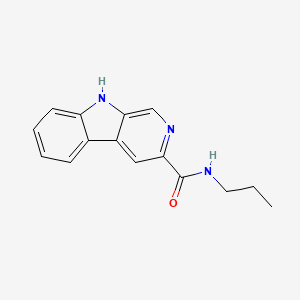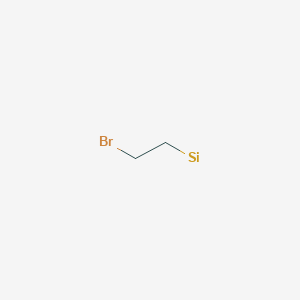
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone is a complex organic compound that features both bromine and hydroxyl functional groups This compound is of interest due to its unique structure, which combines a brominated phenyl ring with a brominated indolizine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could yield a variety of functionalized derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
作用机制
The mechanism of action for (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and hydroxyl group may play a role in binding to these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
4-Bromothiophenol: Another brominated compound with a thiol group.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
What sets (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone apart is its combination of a brominated phenyl ring and a brominated indolizine moiety. This unique structure may confer specific properties, such as enhanced biological activity or unique reactivity, making it a valuable compound for further study.
属性
| 77832-74-7 | |
分子式 |
C18H15Br2NO2 |
分子量 |
437.1 g/mol |
IUPAC 名称 |
(3-bromo-4-hydroxyphenyl)-(1-bromo-2-propylindolizin-3-yl)methanone |
InChI |
InChI=1S/C18H15Br2NO2/c1-2-5-12-16(20)14-6-3-4-9-21(14)17(12)18(23)11-7-8-15(22)13(19)10-11/h3-4,6-10,22H,2,5H2,1H3 |
InChI 键 |
WRARENATOFSQNU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)


![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
